Senkyunolide E: A Technical Guide on its Discovery and Natural Sources
Senkyunolide E: A Technical Guide on its Discovery and Natural Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
Senkyunolide E is a naturally occurring phthalide, a class of bicyclic compounds that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural sourcing, and physicochemical properties of Senkyunolide E. It is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed information on its origins and characteristics. While extensive research has been conducted on other phthalides, such as Senkyunolide A, H, and I, this document consolidates the currently available, albeit limited, specific data for Senkyunolide E to support further investigation into its potential biological activities.
Discovery and Identification
Senkyunolide E was first identified as a constituent of Levisticum officinale, commonly known as lovage, by Mitsuhashi and co-workers.[1] This initial discovery was part of a broader investigation into the chemical components of this plant, which is a member of the Apiaceae family.[1] Subsequent research has also tentatively identified Senkyunolide E in Angelica sinensis (Oliv.) Diels, another plant in the Apiaceae family renowned for its use in traditional medicine.
The identification of Senkyunolide E in these natural sources has been primarily achieved through chromatographic and spectrometric techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has been instrumental in its detection and preliminary characterization.
Natural Sources
To date, Senkyunolide E has been reported in two primary natural sources, both belonging to the Apiaceae family:
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Levisticum officinale (Lovage): This perennial herb is native to Europe and Southwestern Asia.[2] The initial discovery of Senkyunolide E was made from this plant.[1]
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Angelica sinensis (Oliv.) Diels (Dong Quai): A well-known plant in traditional Chinese medicine, Angelica sinensis has been found to contain Senkyunolide E.[3]
The concentration of Senkyunolide E in these plant sources can vary depending on factors such as the specific plant part, geographical location, and harvesting time.
Physicochemical Properties
Senkyunolide E is a phthalide derivative with the chemical formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol .[3] Its systematic IUPAC name is (3Z)-3-(2-hydroxybutylidene)-2-benzofuran-1-one.[3]
Table 1: Physicochemical Properties of Senkyunolide E
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂O₃ | [3] |
| Molecular Weight | 204.22 g/mol | [3] |
| IUPAC Name | (3Z)-3-(2-hydroxybutylidene)-2-benzofuran-1-one | [3] |
| CAS Number | 94530-83-3 | [4] |
Experimental Data
Mass Spectrometry
High-resolution mass spectrometry has been utilized for the identification of Senkyunolide E in plant extracts. The following table summarizes the available mass spectrometry data.
Table 2: Mass Spectrometry Data for Senkyunolide E
| Ion Mode | Precursor Ion (m/z) | Product Ions (m/z) | Source |
| ESI- | 203.0714 [M-H]⁻ | 175.0761, 147.0812, 119.0501, 105.0342, 91.0551 | N/A |
Note: The specific collision energy and other MS parameters were not detailed in the available search results.
Experimental Workflows
The general workflow for the isolation and identification of Senkyunolide E from its natural sources involves several key steps, as depicted in the following diagram.
Figure 1. A generalized workflow for the isolation and identification of Senkyunolide E.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published research specifically detailing the biological activity and associated signaling pathways of Senkyunolide E. While other senkyunolides, such as A, H, and I, have been investigated for their neuroprotective, anti-inflammatory, and anticancer effects, similar studies on Senkyunolide E are not yet available in the public domain.[5][6][7][8][9][10] The structural similarity of Senkyunolide E to these other bioactive phthalides suggests that it may possess analogous pharmacological properties, warranting further investigation.
The diagram below illustrates a hypothetical logical relationship for future research into the biological activity of Senkyunolide E, based on the known activities of related compounds.
Figure 2. A proposed research framework for investigating the biological activities of Senkyunolide E.
Conclusion and Future Directions
Senkyunolide E remains a relatively understudied natural product with confirmed presence in Levisticum officinale and Angelica sinensis. While its basic physicochemical properties and some mass spectrometric data are available, a significant gap exists in the scientific literature regarding its detailed spectroscopic characterization (notably NMR data), a robust and specific isolation protocol, and, most critically, its biological activities and mechanisms of action.
Future research should prioritize the following:
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Definitive Isolation and Structural Elucidation: A detailed, reproducible protocol for the isolation of Senkyunolide E from its natural sources is required, followed by comprehensive spectroscopic analysis, including 1H and 13C NMR, to unequivocally confirm its structure.
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Screening for Biological Activity: A broad-based screening of Senkyunolide E for various pharmacological activities, such as neuroprotective, anti-inflammatory, and anticancer effects, is a crucial next step.
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Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying molecular mechanisms and signaling pathways.
The information compiled in this guide serves as a starting point for the scientific community to build upon, with the ultimate goal of unlocking the full therapeutic potential of Senkyunolide E.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. Levisticum Officinale Extract Triggers Apoptosis and Down-Regulates ZNF703 Gene Expression in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Senkyunolide E | C12H12O3 | CID 11830530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Senkyunolide E | TargetMol [targetmol.com]
- 5. Research progress on the pharmacological activities of senkyunolides [journal.hep.com.cn]
- 6. Senkyunolide A protects neural cells against corticosterone-induced apoptosis by modulating protein phosphatase 2A and α-synuclein signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Senkyunolide I: A Review of Its Phytochemistry, Pharmacology, Pharmacokinetics, and Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Senkyunolide H reverses depression-induced breast cancer progression by regulating CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Senkyunolide H reverses depression-induced breast cancer progression by regulating CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
